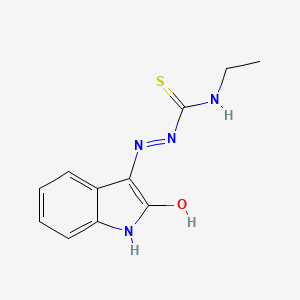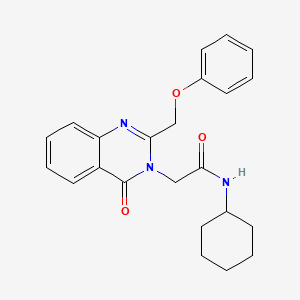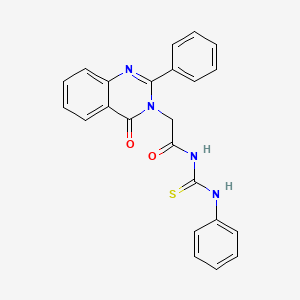
1-(Benzenesulfonyl)-3-methyl-6-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is a synthetic organic compound belonging to the indazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole typically involves the nitration of 2-ethyl-5-nitroaniline followed by diazotization and subsequent ring closure. The process can be summarized as follows:
Nitration: 2-ethyl-5-nitroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Diazotization: The nitrated product is then diazotized using sodium nitrite in glacial acetic acid.
Ring Closure: The diazonium salt undergoes ring closure to form the indazole core.
Industrial Production Methods
On an industrial scale, the synthesis of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can be optimized by controlling reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The process may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: 3-Methyl-6-amino-1-(phenylsulfonyl)-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate enzyme activity and signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-nitro-1H-indazole: A closely related compound with similar structural features.
3-Methyl-6-nitro-1-phenylquinoxalin-2(1H)-one: Another compound with a similar nitro group and indazole core.
Uniqueness
3-Methyl-6-nitro-1-(phenylsulfonyl)-1H-indazole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
62235-37-4 |
|---|---|
Molecular Formula |
C14H11N3O4S |
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-methyl-6-nitroindazole |
InChI |
InChI=1S/C14H11N3O4S/c1-10-13-8-7-11(17(18)19)9-14(13)16(15-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
ZWLJKZLZHSANFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)


![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)



![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)

![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
